molecular formula C8H12O4 B2420405 Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate CAS No. 1470556-05-8

Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B2420405
CAS No.: 1470556-05-8
M. Wt: 172.18
InChI Key: ZUDXPXOOODYPDY-UHFFFAOYSA-N
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Description

Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol . This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 1,6-dioxaspiro[2.5]octane with methanol in the presence of a catalyst . The reaction conditions often include a temperature range of 0°C to 100°C, depending on the specific catalyst and desired yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of the final product through distillation or recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may participate in ring-opening reactions, leading to the formation of various functional derivatives . The pathways involved often include nucleophilic attack and subsequent rearrangement of the molecular structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

IUPAC Name

methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-10-7(9)6-8(12-6)2-4-11-5-3-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDXPXOOODYPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(O1)CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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